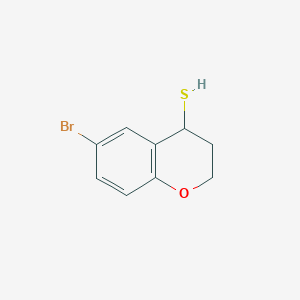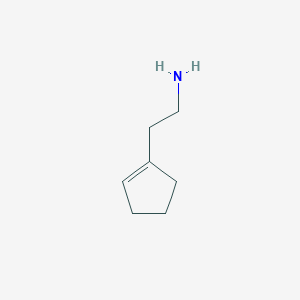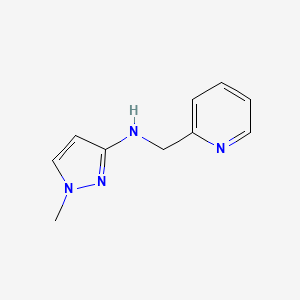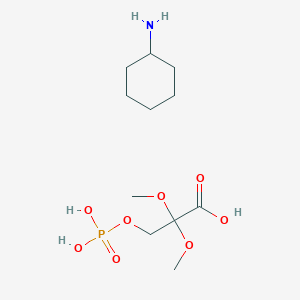![molecular formula C9H21NO B13307565 2-Methyl-1-[(3-methylbutan-2-yl)amino]propan-2-ol](/img/structure/B13307565.png)
2-Methyl-1-[(3-methylbutan-2-yl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[(3-methylbutan-2-yl)amino]propan-2-ol is an organic compound with the molecular formula C9H21NO. It is a tertiary alcohol and an amine, which makes it a versatile compound in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-[(3-methylbutan-2-yl)amino]propan-2-ol typically involves the reaction of 2-methylpropan-2-ol with 3-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[(3-methylbutan-2-yl)amino]propan-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-[(3-methylbutan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-2-[(3-methylbutan-2-yl)amino]propan-1-ol
- 1-Amino-2-methylpropan-2-ol
- 2-Methyl-2-hydroxypropylamine
Comparison: 2-Methyl-1-[(3-methylbutan-2-yl)amino]propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H21NO |
|---|---|
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
2-methyl-1-(3-methylbutan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-7(2)8(3)10-6-9(4,5)11/h7-8,10-11H,6H2,1-5H3 |
InChI-Schlüssel |
ULOYYEYTBUQKCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)NCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13307482.png)
![2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13307489.png)

![3-[(Propan-2-yloxy)methoxy]azetidine](/img/structure/B13307506.png)







![7-Methyl-6-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13307564.png)


